3-(4-Bromomethyl-phenyl)-pyridine
Description
The exact mass of the compound this compound, 95% is 246.99966 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMOEQKQJAXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reductive Elimination:the Final Step is the Reductive Elimination from the Diarylpalladium Ii Intermediate, Which Forms the New Carbon Carbon Bond of the Biaryl Product and Regenerates the Pd 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle.nih.govnih.govthis Step is Typically a Low Energy Process.nih.gov
Molecular docking studies for understanding binding interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govumw.edu.pl For analogues of 3-(4-bromomethyl-phenyl)-pyridine, these studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.
Theoretical modeling, primarily through molecular docking and subsequent molecular dynamics (MD) simulations, provides detailed insights into how ligands like pyridine derivatives interact with the active sites of proteins and other biological macromolecules. nih.govnih.gov
Identifying Key Interactions: Docking studies on pyridine derivatives have been used to investigate their potential as inhibitors for various enzymes. For instance, studies on substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target, have identified key amino acid residues involved in binding. nih.gov The models predicted that residues such as Lys661 and Asp555 are crucial for the interaction. nih.gov The binding energy calculations from these models often correlate well with experimentally determined biological activity. nih.gov
Predicting Binding Modes and Affinities: Docking simulations can predict the binding poses of ligands within a protein's active site and estimate the binding affinity, often reported as a docking score in kcal/mol. frontiersin.org For example, in a study of dimethylpyridine derivatives as cyclooxygenase (COX) inhibitors, molecular docking was used to characterize the binding mode to both COX-1 and COX-2. umw.edu.pl The results, presented in the table below, show the correlation between the calculated docking scores and the experimentally measured inhibitory activity (pIC₅₀).
| Compound | Target | Docking Score (kcal/mol) | pIC₅₀ | Key Interacting Residues |
| PS18 | COX-1 | -8.5 | 5.24 | Not Specified |
| PS33 | COX-1 | -8.8 | 5.29 | Not Specified |
| PS18 | COX-2 | -9.6 | 4.80 | Not Specified |
| PS33 | COX-2 | -9.2 | 4.88 | Not Specified |
| Data from a study on dimethylpyridine derivatives. umw.edu.pl |
In another example, various pyridine derivatives were evaluated as potential inhibitors for SARS-CoV-2 proteins through molecular docking. nih.gov Terpyridine, for instance, showed a high binding energy of -8.8 kcal/mol, indicating strong potential inhibitory activity. nih.gov Similarly, quinolone-based hydrazones have been studied as potential antidiabetic agents, with docking studies revealing favorable binding interactions with enzymes like α-glucosidase and aldose reductase. acs.org These computational models highlight the importance of specific interactions, such as hydrogen bonds and π-π stacking, in stabilizing the ligand-protein complex. acs.org
These theoretical models are powerful tools in drug discovery, enabling the rational design of new, more potent, and selective inhibitors based on the predicted binding interactions of lead compounds like the analogues of this compound. nih.gov
Theoretical and Computational Studies on 3 4 Bromomethyl Phenyl Pyridine and Analogues
Quantum chemical calculations for molecular structure and electronic propertiesnih.govsigmaaldrich.comepstem.netmdpi.comosti.gov
Theoretical studies, primarily leveraging Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic characteristics of pyridine (B92270) derivatives. These computational methods offer a powerful approach to predict and analyze various molecular properties, complementing experimental findings.
Geometry optimization and conformational analysis (e.g., torsional potential energies)sigmaaldrich.comepstem.net
The optimization of molecular geometry is a foundational step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For pyridine derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to determine bond lengths, bond angles, and torsion angles. ekb.eg For instance, in a related compound, 4-chloromethyl pyridine hydrochloride, the C3-C11 bond length was found to be 1.49 Å, a deviation attributed to the presence of the chlorine atom. ijcrt.org
Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. In the case of 1-phenylpiperidin-4-one, a related cyclic compound, a complex conformational equilibrium exists, involving chair-equatorial, chair-axial, and twist forms. osti.gov The relative energies of these conformers can be calculated to determine their populations at a given temperature. The potential energy surface for nitrogen inversion in 1-phenylpiperidine (B1584701) has been explored, revealing a relatively low barrier, which is a common feature in such systems. osti.gov
Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energy gap, charge transfer)nih.govsigmaaldrich.comepstem.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter. wikipedia.org
A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The analysis of HOMO and LUMO energy levels helps in understanding intramolecular charge transfer within the molecule. irjweb.comnih.gov For many organic molecules, a smaller HOMO-LUMO gap is indicative of higher chemical reactivity. nih.gov
Table 1: Frontier Molecular Orbital Data for a Related Pyridine Derivative
| Parameter | Energy (eV) |
| EHOMO | -0.27404 |
| ELUMO | -0.00580 |
| ΔEHOMO-LUMO | -0.27984 |
Data for 4-chloromethyl pyridine hydrochloride, calculated using DFT (B3LYP/6-311++G(d,p)). ijcrt.org
Molecular Electrostatic Potential (MESP) mappingsigmaaldrich.comepstem.net
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net
In pyridine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it susceptible to electrophilic attack. researchgate.net The distribution of the MESP can be significantly influenced by substituents on the pyridine ring. researchgate.net For instance, in the case of the BrCN molecule, spatial confinement was found to drastically alter the MESP, indicating the sensitivity of this property to the molecular environment. nih.gov MESP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com
Natural Bond Orbital (NBO) analysis for molecular stability and charge delocalizationsigmaaldrich.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.net By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the extent of electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs.
These interactions, represented by the second-order perturbation energy E(2), indicate the energetic significance of charge transfer within the molecule. Higher E(2) values signify stronger interactions and greater stabilization of the system. This analysis is particularly useful in understanding the stability conferred by intramolecular hydrogen bonds and other weak interactions. researchgate.net
Computational prediction of spectroscopic parameters (e.g., NMR, UV-Vis)sigmaaldrich.comepstem.net
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and UV-Vis absorption spectra. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR isotropic chemical shifts. epstem.net These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of newly synthesized compounds. ekb.eg
For UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and their corresponding absorption wavelengths. The calculated HOMO and LUMO energies are fundamental to these predictions, as the transitions often occur from occupied to unoccupied orbitals. nih.gov
Table 2: Correlation of Theoretical and Experimental NMR Data
| Method | Nucleus | R² Value |
| B3LYP (DMSO) | ¹³C | 0.9951 |
| B3PW91 (DMSO) | ¹³C | 0.9955 |
| B3LYP (vacuum) | ¹³C | 0.9948 |
| B3PW91 (vacuum) | ¹³C | 0.9953 |
Correlation coefficients (R²) for calculated vs. experimental ¹³C NMR chemical shifts of a related triazole derivative, demonstrating the accuracy of the computational methods. epstem.net
Determination of Non-Linear Optical (NLO) properties (e.g., hyperpolarizability, polarizability, dipole moment)sigmaaldrich.com
Non-Linear Optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. jhuapl.eduutwente.nl Computational chemistry provides a means to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nitk.ac.in
Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties. mdpi.com DFT calculations can effectively predict these properties, guiding the design and synthesis of new NLO materials. The Z-scan technique is an experimental method used to measure third-order NLO properties, such as the nonlinear refractive index and nonlinear absorption coefficient. researchgate.net
Mechanistic investigations using computational methods
Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of complex organic reactions. nih.gov In the context of synthesizing 3-(4-bromomethyl-phenyl)-pyridine and its analogues, computational methods, particularly Density Functional Theory (DFT), provide profound insights into reaction pathways, the structures of transient intermediates, and the roles of various catalytic and reagent species. researchgate.netnih.gov Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
The synthesis of 3-arylpyridines, such as this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.org Computational studies have been instrumental in mapping out the full catalytic cycle for this class of reactions. researchgate.net The generally accepted mechanism, supported by DFT calculations, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
Applications in Advanced Chemical Systems
Utilization as a synthetic building block for complex molecular architectures
The presence of two distinct reactive sites in 3-(4-Bromomethyl-phenyl)-pyridine—the pyridine (B92270) nitrogen and the benzylic bromide—allows for its versatile use as a synthetic building block. The pyridine moiety can participate in coordination chemistry and N-alkylation reactions, while the bromomethyl group is a potent electrophile for substitution reactions, making it a precursor for a wide array of more complex molecules.
The reactive bromomethyl group of this compound is readily displaced by nucleophiles, enabling the introduction of various functional groups. This reactivity is fundamental to creating a diverse range of functionalized phenylpyridine derivatives. For instance, the reaction with different pyridine derivatives can lead to the formation of cationic pyridinium (B92312) salts. This approach has been demonstrated with related tetra(bromomethyl)-1,4-dihydropyridine compounds, which react with a variety of pyridines to yield multi-substituted derivatives. frontiersin.org The reaction conditions and the electronic nature of the substituting pyridine, whether it contains electron-donating or electron-withdrawing groups, can influence the reaction yield and rate. frontiersin.org
The synthesis of new ligands is a key area where bromomethyl-functionalized pyridines are employed. For example, related bromomethyl-pyridines are used in the preparation of ligands for metal-organic frameworks and coordination polymers. stmarytx.edu The bromomethyl group allows for the covalent attachment of the pyridine unit to other molecular scaffolds, leading to the creation of larger, more complex ligand systems.
The pyrazolo[3,4-b]pyridine framework is a significant heterocyclic scaffold due to its prevalence in biologically active compounds, including kinase inhibitors for cancer therapy. mdpi.comthieme.denih.govnih.govrsc.org The synthesis of these scaffolds often involves the cyclization of a 5-aminopyrazole with a suitable carbonyl compound or, alternatively, the construction of the pyrazole (B372694) ring onto a pre-existing pyridine. A general synthetic route to certain pyrazolo[3,4-b]pyridine derivatives involves the use of substituted bromobenzyl compounds. nih.gov In a general procedure, a substituted bromobenzyl group can be introduced onto a pyrazolo[3,4-b]pyridine core via a palladium-catalyzed cross-coupling reaction. nih.gov Given its structure, this compound falls into the category of substituted bromobenzyl reagents and thus represents a potential precursor for introducing a phenyl-pyridin-3-yl-methyl moiety into such heterocyclic systems.
Furthermore, various heterocyclic aldehydes, including those containing pyridine, have been utilized in the synthesis of diversified pyrazolo[3,4-b]pyridine frameworks, highlighting the tolerance of these reactions to the pyridine moiety. nih.gov The general reactivity of bromobenzyl groups in forming such scaffolds suggests that this compound is a viable, though not explicitly documented in the provided results, building block for creating novel, complex heterocyclic structures. The synthesis of related heterocyclic systems, such as triazoloquinazolinones, also employs hydrazine (B178648) derivatives in their construction, indicating a broad range of synthetic possibilities for creating fused heterocyclic systems. nih.gov
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular architectures from smaller components. The pyridine group in this compound is an excellent coordinating site for metal ions, making its derivatives ideal candidates for the self-assembly of complex supramolecular structures. rsc.org
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed by the coordination of metal ions with organic ligands. Pyridyl-based ligands are extensively used in the construction of CPs and MOFs due to the predictable coordination behavior of the pyridine nitrogen. frontiersin.orgstmarytx.edu Ligands derived from bromomethyl pyridines can be designed to have specific geometries and functionalities, which in turn direct the assembly of the final supramolecular architecture. For example, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid has been used as a versatile linker to create a variety of coordination polymers with different metal ions, showcasing diverse structural networks and topologies. nih.gov
While direct synthesis of a coordination polymer from this compound is not detailed in the provided search results, its derivatives are prime candidates for such applications. The bromomethyl group can be transformed into other coordinating groups, such as carboxylates or other N-heterocycles, to create multitopic ligands. These tailored ligands can then be reacted with metal ions to form one-, two-, or three-dimensional coordination polymers with potential applications in areas like catalysis and materials science. nih.govnih.govrsc.org The structural properties of these polymers, such as porosity and catenation, can be tuned by the size and shape of the ligand backbone. stmarytx.edu
The principles of self-assembly driven by metal-ligand coordination can also be harnessed to create discrete, container-like structures known as molecular capsules. These capsules can encapsulate guest molecules within their internal cavities. Pyridine-containing ligands are key components in the construction of such capsules, often in combination with metal ions like palladium(II) or copper(II). nih.govnih.gov For instance, a self-assembled molecular capsule that can trap pyridine molecules has been synthesized using a combination of hydrogen bonding and copper(II) coordination. nih.gov Similarly, a porphyrin-based dimeric capsule was constructed through Pd(II)-pyridine interactions, which was capable of encapsulating a large bipyridine guest. nih.gov Ligands derived from this compound could be designed to participate in the formation of such capsular assemblies.
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are another class of complex molecular architectures where components are linked mechanically rather than covalently. nih.govnobelprize.org The synthesis of these molecules often relies on template-directed methods where non-covalent interactions, including metal-ligand coordination, play a crucial role. The formation of rotaxanes has been achieved using "click chemistry" on precursors that include pyridine-containing macrocycles. uh.edu The ability of pyridine-functionalized molecules to participate in the intricate self-assembly processes required for the formation of both molecular capsules and MIMs highlights the potential of this compound derivatives in this advanced area of chemistry.
Catalytic Applications of Derived Ligands and Metal Complexes
The pyridine moiety is a common feature in ligands for transition metal catalysis. Metal complexes bearing pyridine-derived ligands have shown significant activity in a wide range of chemical transformations.
Ligands derived from this compound can be used to synthesize metal complexes with catalytic properties. The electronic and steric properties of the ligand can be tuned by modifying the basic structure, which in turn influences the activity and selectivity of the resulting catalyst. Palladium complexes, in particular, have been a major focus of research in this area.
Palladium(II) complexes with functionalized pyridine ligands have been demonstrated to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The catalytic activity of these complexes can be influenced by the nature of the substituents on the pyridine ring. nih.gov For example, the basicity of the pyridine ligand can correlate with the catalytic efficiency. nih.gov Similarly, palladium complexes containing PN ligands, which feature both a phosphorus and a nitrogen donor atom, have shown high catalytic activity in Heck and Suzuki reactions. researchgate.net The synthesis of such ligands could potentially start from this compound, where the bromomethyl group is reacted to introduce a phosphine (B1218219) moiety.
Furthermore, cationic ligands derived from pyridinium salts have been used to generate highly active platinum and palladium catalysts for C-H bond functionalization, such as arene H/D exchange and oxidation. sfasu.edu The electron-withdrawing nature of the quaternized nitrogen in the pyridinium group renders the coordinated metal center more electrophilic and reactive. Given that the bromomethyl group of this compound can be readily converted to a pyridinium salt, this opens up possibilities for creating novel cationic ligands for catalysis.
The table below summarizes the catalytic applications of related pyridine-containing metal complexes.
| Catalyst Type | Reaction | Reference |
| Palladium(II) complexes with pyridine ligands | Suzuki-Miyaura and Heck cross-coupling | nih.gov |
| Platinum and Palladium complexes with cationic pyridinium-substituted ligands | Arene H/D exchange and oxidation | sfasu.edu |
| Palladium(II) complexes with PN ligands | Heck and Suzuki cross-coupling | researchgate.net |
| Gold(III), Platinum(II), and Palladium(II) complexes with thiosemicarbazone ligands | Cytotoxic activity (inhibition of TrxR and Topo IB) | nih.gov |
| Pyridinophane-supported metal complexes | Nitrene transfer to olefins | mdpi.com |
While direct catalytic applications of complexes derived from this compound are not explicitly documented in the provided search results, the extensive use of related pyridine-based ligands in catalysis strongly suggests the potential of this compound as a valuable precursor in the development of new catalysts.
Development of transition metal pincer complexes (PNP, PCP) for C-C coupling reactions
Pincer complexes are a class of organometallic compounds featuring a tridentate ligand that coordinates to a metal center in a meridional fashion. This rigid coordination environment imparts high stability to the metal complex, making them robust catalysts for a variety of chemical transformations, including challenging C-C coupling reactions. The design of the pincer ligand is critical, and pyridine-containing backbones are of significant interest due to the electronic influence of the pyridine nitrogen on the metal center.
While direct reports on the use of this compound for the synthesis of PNP or PCP pincer complexes are not abundant in the current literature, its structure is highly amenable to such applications. The bromomethyl functionality serves as a key handle for the introduction of phosphine donor groups, a common strategy in pincer ligand synthesis. For instance, the reaction of compounds with bromomethyl groups with secondary phosphines (R₂PH) or their lithium salts (LiPR₂) is a well-established method for creating the phosphinomethyl arms of pincer ligands.
A plausible synthetic route to a PCP pincer ligand using this compound would involve the reaction of two equivalents of a secondary phosphine with the starting material. This would result in a non-symmetrical PCP ligand where the pyridine and phenyl rings form the backbone. Such non-symmetrical pincer ligands can offer unique steric and electronic properties compared to their symmetrical counterparts, potentially leading to enhanced catalytic activity or selectivity.
The resulting palladium or nickel PCP pincer complexes would be promising candidates for various C-C cross-coupling reactions. For example, palladium pincer complexes are known to be highly active catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netresearchgate.net The stability of the pincer framework can allow for high turnover numbers and the use of low catalyst loadings.
Similarly, nickel pincer complexes have gained prominence as catalysts for cross-coupling reactions involving less reactive electrophiles like aryl chlorides. umich.edu The development of new pincer ligands is crucial for expanding the scope and efficiency of these transformations.
Table 1: Examples of Catalytic Activity of Palladium Pincer Complexes in Suzuki-Miyaura Coupling
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Product Yield (%) | Reference |
| Acetonitrile-N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | 4-Bromotoluene | Phenylboronic acid | ~100 | nih.gov |
| Acetonitrile-N²,N⁶-bis(2-nitrophenyl)pyridine-2,6-dicarboxamidopalladium(II) | 4-Bromotoluene | Phenylboronic acid | ~100 | nih.gov |
| [PdCl{C₆H₃-2-(CH₂PPh₂)-6-(CH(CH₃)PPh₂)}] | 4-Chloroanisole | Phenylboronic acid | Low | researchgate.net |
This table presents data for analogous pincer complexes to illustrate the potential catalytic applications.
Investigation of pyridine-containing ligands in various metal-catalyzed transformations
The utility of pyridine-containing ligands extends far beyond pincer complexes and encompasses a wide array of metal-catalyzed transformations. The nitrogen atom of the pyridine ring can act as a strong sigma-donor, influencing the electronic environment of the metal center and thereby its catalytic behavior. The compound this compound can serve as a precursor to a variety of monodentate or bidentate ligands for such applications.
Palladium-Catalyzed Reactions:
Palladium complexes bearing pyridine-based ligands are workhorses in organic synthesis, particularly for cross-coupling reactions. The electronic properties of the pyridine ligand, tunable through substitution, can have a significant impact on the catalytic efficiency. nih.govacs.org For instance, in Suzuki-Miyaura coupling reactions, the use of functionalized pyridine ligands can lead to high yields of the desired biaryl products. acs.org While the bromomethyl group of this compound would likely be modified to generate the final ligand, the underlying phenyl-pyridine structure would remain a key component of the catalytic system.
Nickel-Catalyzed Reactions:
Nickel catalysis has emerged as a powerful tool for the formation of C-C bonds, often with distinct reactivity compared to palladium. Pyridine-containing ligands are frequently employed to modulate the activity and selectivity of nickel catalysts. nih.govacs.org For example, in the nickel-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides, a pyridine-based ligand was found to be crucial for achieving high selectivity and yields. nih.gov The ability of the pyridine nitrogen to coordinate to the nickel center can stabilize reactive intermediates and promote the desired catalytic cycle.
Rhodium-Catalyzed Reactions:
Rhodium complexes with pyridine-based ligands are effective catalysts for a range of transformations, including hydrogenation, hydroformylation, and C-H activation. researchgate.netontosight.airsc.org The pyridine moiety can influence both the steric and electronic properties of the rhodium center, leading to improved catalytic performance. For example, rhodium complexes with pyridine-containing ligands have been successfully applied in the hydroformylation of olefins and the catalytic transfer hydrogenation of ketones. nih.govrsc.org The development of novel pyridine-based ligands remains an active area of research to further enhance the capabilities of rhodium catalysts.
Table 2: Overview of Metal-Catalyzed Transformations with Pyridine-Containing Ligands
| Metal | Reaction Type | Ligand Type | Substrate Example | Product Yield (%) | Reference |
| Palladium | Suzuki-Miyaura Coupling | 4-Substituted Pyridines | Aryl Bromides | >90 | acs.org |
| Nickel | Cross-Electrophile Coupling | Pyridine-2,6-bis(N-cyanocarboxamidine) | Aryl Chlorides | 63-73 | nih.gov |
| Rhodium | Hydroformylation | PNP Pincer Ligands | Cyclohexene | 94.7 (conversion) | rsc.org |
This table provides a summary of various catalytic systems where pyridine-containing ligands play a key role.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the precise assignment of each proton and carbon atom in the structure of 3-(4-Bromomethyl-phenyl)-pyridine.
Proton (¹H) NMR analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenyl ring, and the bromomethyl group. Based on the analysis of structurally related compounds, the following chemical shifts (δ) are anticipated in a suitable solvent like deuterochloroform (CDCl₃).
The protons of the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. Specifically, the proton at position 2 of the pyridine ring (H-2) is predicted to be the most deshielded, appearing as a singlet or a narrow doublet. The protons at positions 4, 5, and 6 would show characteristic splitting patterns due to spin-spin coupling.
The protons of the 4-bromomethyl-phenyl group will also resonate in the aromatic region, typically as two distinct doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The most characteristic signal in the spectrum is that of the methylene (B1212753) protons (-CH₂Br) of the bromomethyl group. This signal is expected to appear as a sharp singlet in the range of 4.5-4.7 ppm, a region typical for benzylic protons attached to an electronegative atom like bromine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2 | 8.8 - 9.2 | s or d |
| Pyridine H-4 | 8.6 - 8.8 | d |
| Pyridine H-6 | 7.8 - 8.1 | dd |
| Pyridine H-5 | 7.3 - 7.5 | dd |
| Phenyl H-2', H-6' | 7.5 - 7.7 | d |
| Phenyl H-3', H-5' | 7.4 - 7.6 | d |
| -CH₂Br | 4.5 - 4.7 | s |
Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the 12 carbon atoms.
The carbon atoms of the pyridine ring are expected to resonate at chemical shifts greater than 120 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded. The carbon atom at the point of attachment to the phenyl ring (C-3) will also show a characteristic downfield shift.
The phenyl carbons will appear in the aromatic region, with the carbon atom bearing the bromomethyl group (C-4') and the carbon attached to the pyridine ring (C-1') showing distinct chemical shifts from the other phenyl carbons. The signal for the methylene carbon (-CH₂Br) is anticipated to be in the range of 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | ~150 |
| Pyridine C-6 | ~148 |
| Pyridine C-4 | ~134 |
| Pyridine C-5 | ~123 |
| Pyridine C-3 | ~135 |
| Phenyl C-1' | ~138 |
| Phenyl C-2', C-6' | ~129 |
| Phenyl C-3', C-5' | ~132 |
| Phenyl C-4' | ~139 |
| -CH₂Br | 30 - 35 |
Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques (e.g., COSY)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons. hmdb.ca For instance, correlations would be observed between the coupled protons of the pyridine ring (H-4, H-5, and H-6) and between the ortho- and meta-protons of the phenyl ring. hmdb.ca This technique helps to confirm the connectivity within the individual aromatic rings.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman
The FTIR and FT-Raman spectra of this compound are expected to show characteristic bands for the pyridine ring, the substituted benzene ring, and the C-Br and C-H vibrations.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
C-H stretching of the methylene group: Expected around 2950-2850 cm⁻¹.
Aromatic C=C and C=N stretching: These vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region, which are characteristic of the pyridine and benzene rings.
C-H in-plane bending: Found in the 1300-1000 cm⁻¹ range.
C-Br stretching: A band in the lower frequency region, typically around 700-500 cm⁻¹, is characteristic of the carbon-bromine bond.
Detailed band assignments and potential energy distribution analysis
A detailed analysis of the vibrational spectra involves assigning each observed band to a specific vibrational mode of the molecule. This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and their corresponding intensities.
Potential Energy Distribution (PED) analysis is a computational tool used to provide a quantitative description of the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for a more precise and unambiguous assignment of the vibrational bands, especially in complex molecules where vibrations can be highly coupled. For instance, PED analysis can differentiate between the various C-C and C-N stretching modes within the pyridine ring and the phenyl ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The conjugated system formed by the interconnected phenyl and pyridine rings will give rise to strong π → π* transitions, likely appearing as intense absorption bands in the range of 250-300 nm. researchgate.net The presence of the nitrogen atom in the pyridine ring also allows for n → π* transitions, which are typically weaker and may appear as a shoulder on the main absorption bands. The specific position and intensity of the absorption maxima are sensitive to the solvent polarity. mdpi.com
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λₘₐₓ (nm) | Characteristics |
| π → π | 250 - 300 | High intensity |
| n → π | > 300 | Low intensity, may appear as a shoulder |
Note: The predicted values are based on the analysis of similar phenyl-pyridine systems and can be influenced by the solvent.
Analysis of electronic transitions and correlation with TD-DFT calculations
Typically, the UV-Vis spectra of phenylpyridine derivatives are characterized by intense absorption bands in the ultraviolet region, which are attributable to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic phenyl and pyridine rings. The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to a π* antibonding orbital.
TD-DFT calculations are a powerful tool for predicting and interpreting these electronic spectra. psu.edu By employing a suitable functional and basis set, such as B3LYP/6-311G(d,p), it is possible to calculate the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. psu.eduresearchgate.net The calculations would likely reveal that the highest occupied molecular orbital (HOMO) is localized on the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the pyridine moiety. The energy difference between these frontier orbitals dictates the wavelength of the primary absorption band. For similar donor-acceptor systems, intramolecular charge transfer (ICT) from the phenyl ring to the pyridine ring is an important characteristic of the electronic transitions. acs.org
A hypothetical TD-DFT analysis of this compound would likely show several key transitions. The main absorption band would be assigned to the HOMO → LUMO transition with significant π → π* character. Other transitions at higher energies would correspond to excitations from deeper π orbitals to various π* orbitals. The correlation between the experimentally measured absorption maxima (λmax) and the theoretically computed values provides validation for the computational model and a deeper understanding of the electronic structure of the molecule. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₁₂H₁₀BrN), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, this peak would appear as a characteristic doublet with approximately equal intensities, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The monoisotopic mass of the compound is 246.9997 g/mol . lgcstandards.com
While specific experimental mass spectra for this compound are not available, the fragmentation pattern can be predicted based on its structure. The most likely fragmentation pathway would involve the cleavage of the benzylic carbon-bromine bond, which is relatively weak. This would result in the formation of a stable benzyl-type carbocation.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₁₂H₁₀BrN]⁺ | 247/249 |
| [M-Br]⁺ | [C₁₂H₁₀N]⁺ | 168 |
| [M-CH₂Br]⁺ | [C₁₁H₈N]⁺ | 154 |
| [C₅H₄N]⁺ | Pyridyl cation | 78 |
X-Ray Diffraction Analysis
Single-crystal X-ray crystallography for solid-state structural elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, analysis of related structures, such as 4-[4-(Azidomethyl)phenyl]-2,6-diphenylpyridine, provides insight into the expected structural parameters. iucr.org
In the solid state, the molecule would adopt a conformation that minimizes steric strain. The dihedral angle between the phenyl and pyridine rings is a key structural parameter. In similar phenylpyridine systems, this angle is typically non-zero due to steric hindrance between the ortho-hydrogens on the two rings, leading to a twisted conformation. mdpi.com For example, in the related azide (B81097) derivative, the dihedral angles between the pyridine ring and the phenyl rings vary, indicating some conformational flexibility. iucr.org The bond lengths and angles within the phenyl and pyridine rings are expected to be within the normal ranges for aromatic systems. The C-Br bond length in the bromomethyl group would be a key parameter to determine.
Table 2: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Dihedral Angle (Phenyl-Pyridine) | 20-40° |
| C-Br Bond Length | ~1.95 Å |
| C-N-C Angle (Pyridine) | ~117° |
Analysis of intermolecular interactions (e.g., Hirshfeld surface analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov
For this compound, a Hirshfeld surface analysis would likely reveal a variety of intermolecular contacts. The most significant contributions to the crystal packing are expected to be from H···H, C···H/H···C, and H···Br/Br···H interactions. nih.gov The presence of the bromine atom would introduce the possibility of halogen bonding (C-Br···N or C-Br···π interactions), which could play a significant role in directing the crystal packing.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. researchgate.net For similar aromatic compounds, H···H contacts typically account for the largest percentage of the surface area, followed by C···H/H···C contacts. nih.govresearchgate.net The relative contributions of different interactions provide a detailed picture of the forces governing the supramolecular assembly of the compound in the solid state.
Table 3: Predicted Hirshfeld Surface Interaction Contributions for this compound
| Interaction Type | Predicted Contribution |
| H···H | 40-50% |
| C···H/H···C | 20-30% |
| H···Br/Br···H | 10-20% |
| C···C (π-π stacking) | <5% |
| N···H | <5% |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. vscht.cz This method provides experimental verification of the empirical formula of a newly synthesized compound. The analysis is typically performed using a combustion method, where the sample is burned in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. vscht.cz
For this compound, with the chemical formula C₁₂H₁₀BrN, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, and nitrogen. acros.com The experimental results from an elemental analyzer should be in close agreement with these theoretical values, typically within a tolerance of ±0.4%, to confirm the purity and identity of the compound.
Table 4: Elemental Composition of this compound (C₁₂H₁₀BrN)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 12 | 144.132 | 58.09% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.06% |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.20% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.65% |
| Total | 248.123 | 100.00% |
Future Research Directions and Outlook
Emerging Synthetic Strategies for Selective Functionalization
The development of highly selective and efficient methods for modifying the 3-(4-Bromomethyl-phenyl)-pyridine scaffold is a key area of future research. Current efforts are focused on moving beyond traditional synthetic routes to embrace more advanced and sustainable approaches.
A promising avenue lies in the development of catalytic systems that can achieve site-selective functionalization. For instance, the use of transition-metal catalysts to directly functionalize the C-H bonds of the pyridine (B92270) ring would offer a more atom-economical and efficient route to novel derivatives. thieme-connect.de Research into heterocyclic phosphonium (B103445) salts as generic handles for subsequent bond-forming processes, including C–O, C–S, C–N, and C–C bond formation, presents a versatile strategy for creating a diverse range of pyridine derivatives. thieme-connect.de
Furthermore, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are being explored to construct complex molecular architectures based on the pyridylphenyl framework. nih.gov These strategies often employ catalysts like silver or palladium to activate specific bonds and trigger a sequence of transformations, leading to diverse and functionalized products. nih.gov The development of such methods for this compound would significantly streamline the synthesis of complex target molecules.
| Synthetic Strategy | Description | Potential Advantage |
| C-H Functionalization | Direct conversion of C-H bonds to other functional groups using a catalyst. | Increased atom economy and reduced synthetic steps. |
| Heterocyclic Phosphonium Salts | Conversion of the pyridine nitrogen into a phosphonium salt, which acts as a leaving group for nucleophilic substitution. | Versatile handle for introducing a wide range of functional groups at the 4-position. thieme-connect.de |
| Cascade Reactions | A series of intramolecular or intermolecular reactions that occur sequentially in one pot. | Rapid construction of complex molecular scaffolds from simple starting materials. nih.gov |
Advanced Mechanistic Investigations of Reactivity
A deeper understanding of the reactivity of this compound is crucial for controlling its chemical transformations and designing new reactions. The benzylic bromide moiety is a key reactive site, readily participating in nucleophilic substitution reactions. ucalgary.ca The stability of the resulting benzylic carbocation, enhanced by resonance with the phenyl ring, facilitates these reactions. quora.com
Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling to probe the intricacies of its reaction pathways. For example, detailed kinetic studies can elucidate the factors influencing the rates of nucleophilic substitution, including the nature of the nucleophile, solvent effects, and the potential for neighboring group participation from the pyridine ring. The "α-effect," where nucleophiles with an adjacent atom bearing lone pair electrons exhibit enhanced reactivity, has been observed in reactions with benzyl (B1604629) bromide and warrants further investigation in the context of this specific compound. rsc.orgrsc.org
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of the molecule and the transition states of its reactions. nih.gov These studies can help to predict reactivity, rationalize experimental observations, and guide the design of new catalysts and reaction conditions. For instance, understanding how the pyridine nitrogen's electronic properties influence the reactivity of the benzylic bromide can lead to more controlled and selective transformations. nih.gov
| Mechanistic Aspect | Investigative Approach | Potential Insights |
| Nucleophilic Substitution | Kinetic studies, Hammett plots, and isotopic labeling experiments. | Elucidation of SN1 vs. SN2 pathways and the influence of electronic and steric effects. ucalgary.ca |
| Role of the Pyridine Ring | Comparison of reactivity with analogous compounds lacking the pyridine moiety. | Understanding of neighboring group participation and electronic effects on the benzylic position. |
| Computational Modeling | Density Functional Theory (DFT) and other quantum chemical methods. | Visualization of molecular orbitals, calculation of reaction barriers, and prediction of regioselectivity. nih.gov |
Novel Applications in Materials Science and Diverse Catalytic Systems
The unique combination of a reactive benzylic bromide and a coordinating pyridine ring makes this compound an attractive building block for new materials and catalysts.
In materials science , pyridylphenyl-containing compounds are being investigated for their potential in developing advanced materials with tailored optical and electronic properties. mdpi.comnih.gov For example, derivatives of pyridyl-based tetraphenylethylene (B103901) have shown aggregation-induced emission (AIE) properties, which are valuable for applications in sensors and organic light-emitting diodes (OLEDs). nih.gov The ability to functionalize the bromomethyl group of this compound allows for its incorporation into larger polymer backbones or onto surfaces, opening up possibilities for creating novel functional materials.
In the realm of catalysis , the pyridine nitrogen can act as a ligand for transition metals, forming complexes that can catalyze a variety of organic transformations. The bromomethyl group provides a handle for anchoring these catalytic complexes to solid supports, facilitating catalyst recovery and reuse. Research is ongoing to develop catalytic systems based on pyridinophane macrocycles, which can support a range of first-row transition metals for reactions like nitrene transfer. mdpi.com Furthermore, palladium complexes are widely used in cross-coupling reactions, and ligands derived from this compound could be designed to fine-tune the activity and selectivity of these important catalytic processes. organic-chemistry.org The interaction of pyridine-containing substrates with palladium catalysts in Suzuki coupling reactions has been a subject of study, highlighting the importance of understanding the role of the pyridine moiety in catalytic cycles. nih.gov
| Application Area | Potential Role of this compound | Example Research Direction |
| Materials Science | Building block for functional polymers and organic electronics. | Synthesis of AIE-active materials by incorporating the pyridylphenyl scaffold into larger conjugated systems. nih.gov |
| Homogeneous Catalysis | Ligand for transition metal catalysts. | Development of novel iron or copper complexes for oxidation or C-C bond-forming reactions. nih.gov |
| Heterogeneous Catalysis | Precursor for supported catalysts. | Immobilization of catalytically active metal complexes onto solid supports via the bromomethyl group. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Bromomethyl-phenyl)-pyridine, and how do reaction conditions influence yield?
- Methodology :
- Bromination of pre-functionalized intermediates : React 4-methylbenzoyl derivatives with brominating agents (e.g., NBS or HBr) under controlled conditions (e.g., reflux in ethanol with trimethylamine as a catalyst) to introduce the bromomethyl group .
- Multicomponent reactions : Utilize Hantzsch-like reactions with cyanothioacetamide or malononitrile to construct the pyridine core while incorporating the bromomethyl-phenyl moiety .
- Optimization : Adjust solvent polarity (e.g., absolute ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to minimize side reactions (e.g., over-bromination) and improve yields (typically 60–85%) .
Q. How is elemental analysis used to confirm the purity and structure of this compound derivatives?
- Methodology :
- Compare experimental %C, %H, %N, and %Br values with theoretical calculations (e.g., C: 60.15%, H: 4.36%, N: 6.38% for C₁₂H₁₀BrN) .
- Combine with mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 262.0) and NMR (¹H/¹³C) to validate substituent positions (e.g., δ 4.5 ppm for -CH₂Br in ¹H NMR) .
Q. What spectroscopic techniques are critical for characterizing bromomethyl-substituted pyridines?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and bromomethyl signals (δ 4.3–4.7 ppm). Coupling patterns distinguish regioisomers .
- FT-IR : Confirm C-Br stretching (~550–600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å) for structural validation .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromomethylation in pyridine derivatives?
- Strategies :
- Directed ortho-metalation : Use directing groups (e.g., -OMe, -COOR) to steer bromination to specific positions .
- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity by reducing side products (e.g., di-brominated species) .
- Computational modeling : Employ DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial activity in bromomethyl-phenyl-pyridine derivatives?
- Methodology :
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values (e.g., 8–32 µg/mL) .
- Substituent variation : Replace bromomethyl with -CH₂Cl or -CH₂I to assess halogen effects on membrane disruption .
- Co-crystallization studies : Resolve target-ligand interactions (e.g., with bacterial enzymes) using X-ray crystallography .
Q. What computational methods predict the reactivity and stability of this compound in complex reactions?
- Approaches :
- Molecular dynamics (MD) simulations : Model solvation effects and transition states for bromomethyl group reactivity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···Br contacts) in co-crystals to guide stability improvements .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with biological activity .
Q. How can conflicting data from synthetic protocols for analogous brominated pyridines be reconciled?
- Resolution :
- Mechanistic studies : Use isotopic labeling (e.g., ⁸¹Br NMR) to track bromine migration pathways in competing reactions .
- Side-product analysis : Isolate and characterize by-products (e.g., di-brominated species) via HPLC-MS to identify competing pathways .
- Cross-validation : Compare yields and purity metrics (e.g., HPLC area%) across labs using standardized protocols .
Q. What advanced crystallization techniques ensure accurate structural determination of bromomethyl-phenyl-pyridine co-crystals?
- Techniques :
- Slow evaporation : Use mixed solvents (e.g., DCM/hexane) to grow single crystals suitable for X-ray diffraction (R factor < 0.07) .
- Cryo-crystallography : Resolve temperature-sensitive intermediates at 100 K to minimize radiation damage .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking, halogen bonding) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
